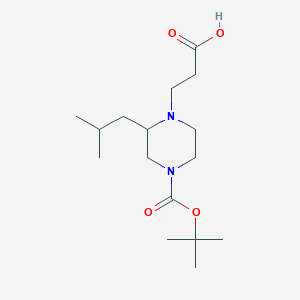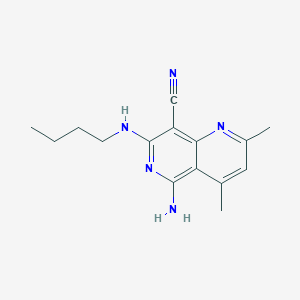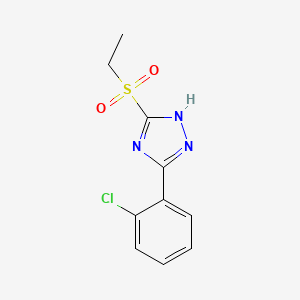![molecular formula C14H15NO4S B14176011 Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate CAS No. 918659-03-7](/img/structure/B14176011.png)
Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate is a chemical compound with the molecular formula C14H15NO4S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiazole ring, an ethyl ester group, and a methoxyphenoxy moiety, making it a versatile molecule in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate typically involves the reaction of 4-methoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-methoxyphenoxy)acetate. This intermediate is then reacted with thioamide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2-methoxyphenoxy)acetate: Similar structure but lacks the thiazole ring.
Thiazole derivatives: Compounds like dabrafenib and dasatinib contain the thiazole nucleus and are used in cancer treatment.
Uniqueness
Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate is unique due to its combination of a thiazole ring and a methoxyphenoxy moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
918659-03-7 |
|---|---|
Fórmula molecular |
C14H15NO4S |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
ethyl 2-[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C14H15NO4S/c1-3-18-13(16)8-12-9-15-14(20-12)19-11-6-4-10(17-2)5-7-11/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
XSYVBRTUJTUFDM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=C(S1)OC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)

![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)
![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)



phosphane}](/img/structure/B14176014.png)
